molecular formula C28H35NO3 B1683391 Ulipristal CAS No. 159811-51-5

Ulipristal

Cat. No. B1683391
M. Wt: 433.6 g/mol
InChI Key: HKDLNTKNLJPAIY-WKWWZUSTSA-N
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Description

Ulipristal is an emergency contraceptive pill that is used to prevent pregnancy after unprotected sex or after failure of another birth control method . It works by preventing or delaying the release of a woman’s egg from the ovary (ovulation) .


Synthesis Analysis

Ulipristal acetate has been prepared through various routes. One efficient route involves epoxidation, cyanation, hydroxyl group protection, and Grignard addition . Another route involves selected epoxidization conditions .


Molecular Structure Analysis

Ulipristal acetate is a selective progesterone receptor modulator. It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor .


Chemical Reactions Analysis

Ulipristal acetate has been shown to have no significant effect on in vitro fertilization . It does not affect the fertilization process when present during capacitation and/or gamete co-incubation .

Scientific Research Applications

Contraception and Emergency Contraception

Ulipristal acetate, a progesterone receptor modulator, is being developed for potential use as both a contraceptive and an emergency contraceptive. It has undergone Phase II clinical trials for uterine fibroids and Phase III trials for contraception, showcasing its multifaceted applications beyond just fibroid management (Orihuela, 2007). Additionally, ulipristal acetate has demonstrated effectiveness in preventing pregnancy after unprotected intercourse, with a pooled analysis of Phase III studies refining our understanding of its efficacy by time from unprotected intercourse and the effects of other factors on pregnancy rates (Moreau & Trussell, 2011).

Treatment of Uterine Fibroids

Ulipristal has shown promise in the treatment of uterine fibroids, with various studies highlighting its efficacy and safety for this application. A study demonstrated that ulipristal acetate was effective in controlling excessive bleeding due to uterine fibroids and reducing the size of the fibroids, making it a viable option for pre-surgical treatment (Donnez et al., 2012). Further research supports these findings, indicating that ulipristal can effectively control bleeding, reduce fibroid volume, and restore quality of life in patients with symptomatic fibroids (Donnez et al., 2015).

Mechanisms of Action in Uterine Myoma Volume Reduction

Ulipristal acetate's mechanisms of action on uterine myomas involve multifactorial processes, including persistently low cell proliferation rates, a limited period of cell death, and extracellular matrix remodeling concomitant with stimulation of MMP-2 expression. This multifaceted approach results in a sustained clinical volume reduction of myomas, highlighting the drug's complex interactions with uterine tissue (Courtoy et al., 2015).

Inhibition of Glucocorticoid Receptor Activity

The selective progesterone receptor modulator ulipristal acetate has also been found to inhibit the activity of the endogenous glucocorticoid receptor (GR) in human fibroid and liver cells. This effect suggests an important consideration for its use as a long-term therapeutic agent, given the potential for significant side effects arising from cross-reactivity with other steroid receptors (Small et al., 2019).

Impact on Endometrial Tissue

Research on ulipristal's effects when delivered by an intrauterine system (IUS) in rhesus macaques has provided insights into its impact on endometrial tissue. Ulipristal induced endometrial atrophy and amenorrhea, offering proof of principle that an IUS can deliver effective intrauterine concentrations of ulipristal for potential contraceptive applications (Brenner et al., 2010).

properties

IUPAC Name

(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-17(30)28(32)14-13-25-23-11-7-19-15-21(31)10-12-22(19)26(23)24(16-27(25,28)2)18-5-8-20(9-6-18)29(3)4/h5-6,8-9,15,23-25,32H,7,10-14,16H2,1-4H3/t23-,24+,25-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDLNTKNLJPAIY-WKWWZUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025842
Record name Ulipristal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action of ulipristal has been heavily debated. On one hand, the majority of official prescribing information labels, monographs, and prior research studies for ulipristal indicated as an emergency contraceptive suggest that its primary mechanism of action revolves around inhibiting or delaying ovulation by suppressing surges in LH that result in the postponement of follicular rupture. Conversely, some of the latest investigations pertaining to ulipristal's mechanism of action as an emergency contraceptive propose that it principally elicits its action by preventing embryo implantation, as opposed to preventing ovulation. Although previous investigations have shown that ulipristal essentially has the ability to prevent ovulation equivalent to placebo (ie. null effect or ability) when administered during LH peaks one to two days before ovulation, the agent still demonstrates a stable and consistently high contraceptive effect of approximately >=80% when used at this time. Subsequently, current studies attempt to investigate how ulipristal could elicit emergency contraception via ovulation prevention under circumstances where ovulation had already clearly been observed. Endometrial biopsy samples studied from such circumstances in such investigations subsequently show that the administered ulipristal causes endometrial tissue to become inhospitable and unsuitable for embryo implantation where a variety of genes characteristic of receptive, pro-gestational endometrium are downregulated. Nevertheless, most if not all proposed mechanisms commonly agree that ulipristal ultimately demonstrates its pharmacological effects by binding to human progesterone receptors and prevents natural, endogenous progesterone from occupying such receptors. Regardless, however, considering current and on-going research into ulipristal's ability to prevent embryo implantation, the notion that the medication can elicit post-fertilization effects potentially raises alerts and/or ethical debates over the use of ulipristal owing to potential abortifacient activity, which is considered to be on par or equipotent to that of mifepristone. Attention should be drawn to the fact that some prescribing information, however, such as the US FDA label for ulipristal indicated for emergency contraception, has included new supplementary commentary since 2018 that directly warns about ulipristal not being indicated for termination of existing pregnancies and suggesting that ulipristal use may confer alterations to the endometrium that may affect implantation and contribute to efficacy. In the treatment of fibroids, ulipristal has been shown to exert direct actions on fibroids reducing their size through inhibition of cell proliferation and induction of apoptosis.
Record name Ulipristal
Source DrugBank
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Product Name

Ulipristal

CAS RN

159811-51-5
Record name Ulipristal [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulipristal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ulipristal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Record name ULIPRISTAL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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